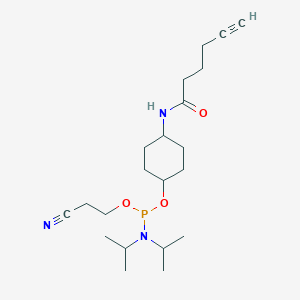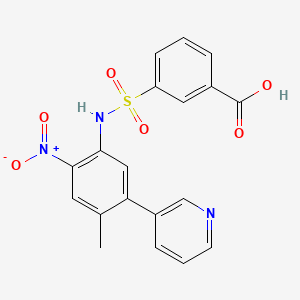
Wnt激动剂1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Wnt 激动剂1是一种小分子,可以激活 Wnt 信号通路,该通路对各种生理过程至关重要,例如细胞增殖、分化和组织再生。 Wnt 信号通路参与胚胎发育和成人组织稳态,使其成为治疗应用的重要靶点 .
科学研究应用
Wnt 激动剂1具有广泛的科学研究应用,包括:
干细胞疗法: 它用于促进干细胞增殖和分化,有助于组织再生和修复.
癌症研究: 该化合物正在研究其调节癌细胞 Wnt 信号的潜力,为新的治疗策略提供见解.
再生医学: Wnt 激动剂1正在探索其增强各种器官(包括骨骼、肝脏和皮肤)组织再生的能力.
药物开发: 它作为筛选和开发针对 Wnt 信号通路的药物的工具.
作用机制
Wnt 激动剂1通过激活 Wnt 信号通路发挥作用。该机制包括:
与 Frizzled 受体结合: 该化合物与细胞表面的 Frizzled 受体结合,触发 Wnt 信号级联.
β-连环蛋白的稳定: 它阻止 β-连环蛋白的降解,使其积累并转运到细胞核.
类似化合物:
Wnt3A: 一种天然配体,通过类似机制激活 Wnt 信号通路.
BML-284: 另一种合成 Wnt 激动剂,具有类似的特性和应用.
Wnt/β-连环蛋白激动剂1: 一种具有类似作用机制的化合物,用于各种研究应用.
Wnt 激动剂1的独特性: Wnt 激动剂1由于其在激活 Wnt 信号通路方面的效力和特异性而独一无二。 它在稳定性、易合成性和在各种生物系统中的有效性方面具有优势 .
生化分析
Biochemical Properties
Wnt Agonist 1 (AMBMP Hydrochloride) plays a significant role in biochemical reactions. It interacts with several biomolecules, including enzymes and proteins, to exert its effects . Specifically, it induces β-catenin- and TCF-dependent transcriptional activity . This interaction is crucial for the activation of the Wnt signaling pathway .
Cellular Effects
Wnt Agonist 1 (AMBMP Hydrochloride) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can mimic the effects of Wnt at the whole-organism level, affecting embryonic head specification in a Xenopus model .
Molecular Mechanism
The molecular mechanism of action of Wnt Agonist 1 (AMBMP Hydrochloride) involves its binding interactions with biomolecules, changes in gene expression, and potential enzyme inhibition or activation . It does not inhibit the activity of GSK-3β, making it a useful tool in the study of physiological processes that involve the Wnt pathway .
Dosage Effects in Animal Models
The effects of Wnt Agonist 1 (AMBMP Hydrochloride) vary with different dosages in animal models. For instance, in a Xenopus model, Wnt Agonist 1 (10 μM) mimics the effects of Wnt at the whole-organism level
Metabolic Pathways
Wnt Agonist 1 (AMBMP Hydrochloride) is involved in the Wnt signaling pathway It interacts with several enzymes or cofactors within this pathway
准备方法
合成路线和反应条件: Wnt 激动剂1的合成涉及多个步骤,包括中间体的制备和最终偶联反应。 具体的合成路线和反应条件可能会有所不同,但通常涉及使用有机溶剂、催化剂和受控温度条件来确保所需的产品收率和纯度 .
工业生产方法: Wnt 激动剂1的工业生产可能涉及使用优化反应条件的大规模合成,以最大限度地提高收率并最大限度地减少杂质。 这通常包括使用自动化反应器、连续流系统和严格的质量控制措施来确保一致性和可扩展性 .
化学反应分析
反应类型: Wnt 激动剂1主要发生与 Wnt 信号通路成分相互作用相关的反应。这些反应包括:
与 Frizzled 受体结合: Wnt 激动剂1与细胞表面的 Frizzled 受体结合,启动 Wnt 信号级联.
β-连环蛋白的激活: 该化合物诱导 β-连环蛋白的稳定和转运到细胞核,在那里它激活靶基因转录.
常见试剂和条件:
试剂: 有机溶剂、催化剂和用于受体结合的特定配体。
相似化合物的比较
Wnt3A: A natural ligand that activates the Wnt signaling pathway through similar mechanisms.
BML-284: Another synthetic Wnt agonist with similar properties and applications.
Wnt/β-catenin agonist 1: A compound with a similar mechanism of action, used in various research applications.
Uniqueness of Wnt Agonist 1: Wnt agonist 1 is unique due to its high potency and specificity in activating the Wnt signaling pathway. It offers advantages in terms of stability, ease of synthesis, and effectiveness in various biological systems .
属性
IUPAC Name |
4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3.ClH/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16;/h2-9H,10-11H2,1H3,(H3,20,21,22,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOFNDFDGVAIEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)






